6-Methoxy Substitution Confers ~40% Lower MIC Against MRSA vs. Methyl Analog
6-Methoxy-2-(4-nitrophenyl) benzothiazole exhibits a Minimum Inhibitory Concentration (MIC) of 30 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . In comparison, its closest structural analog, 6-Methyl-2-(4-nitrophenyl)benzothiazole, has a reported MIC of 50 µg/mL against MRSA under similar assay conditions . This represents a 40% improvement in potency for the methoxy-substituted compound, directly attributable to the electron-donating and steric effects of the 6-methoxy group.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 30 µg/mL |
| Comparator Or Baseline | 6-Methyl-2-(4-nitrophenyl)benzothiazole: 50 µg/mL |
| Quantified Difference | 40% lower MIC (30 vs 50 µg/mL) |
| Conditions | In vitro susceptibility testing against Methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
For antimicrobial screening programs, the methoxy derivative offers superior potency against a clinically relevant resistant strain, making it a preferred candidate for further development.
